molecular formula C12H19NO2 B15274497 2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol

2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol

Cat. No.: B15274497
M. Wt: 209.28 g/mol
InChI Key: CDBXGOYIZKYFAN-UHFFFAOYSA-N
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Description

2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO2. This compound is characterized by its complex structure, which includes a 3-methylphenyl group, an amino group, and an ethoxyethanol moiety. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 3-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 3-methylbenzylamine with ethylene oxide: This step is carried out in the presence of a catalyst, such as sodium hydroxide, at a temperature of around 50-60°C.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

    Oxidation: Aldehydes, Ketones

    Reduction: Amines, Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but with a dimethylamino group instead of the 3-methylphenyl group.

    2-(2-(Ethylamino)ethoxy)ethanol: Contains an ethylamino group instead of the 3-methylphenyl group.

    2-(2-(2-Aminoethoxy)ethoxy)ethanol: Features an aminoethoxy group in place of the 3-methylphenyl group.

Uniqueness

2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[2-[(3-methylphenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C12H19NO2/c1-11-3-2-4-12(9-11)10-13-5-7-15-8-6-14/h2-4,9,13-14H,5-8,10H2,1H3

InChI Key

CDBXGOYIZKYFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCOCCO

Origin of Product

United States

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